2-(p-tolyl)benzoxazole
Overview
Description
2-(p-tolyl)benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound features a benzene ring fused with an oxazole ring, with a 4-methylphenyl group attached to the second position of the oxazole ring.
Mechanism of Action
Target of Action
The 2-(p-tolyl)benzoxazole, also known as 2-(4-methylphenyl)-1,3-benzoxazole, primarily targets various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These targets play crucial roles in the pathway of disease formation and proliferation, particularly in conditions such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The this compound interacts with its targets through efficient non-covalent interactions. The planar benzene ring of the compound can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors . This allows the compound to bind to its targets and exert its pharmacological effects.
Pharmacokinetics
The compound’s planar structure and hydrogen bond acceptors suggest that it may have good bioavailability and can effectively interact with its biological targets .
Result of Action
The action of this compound at the molecular and cellular levels results in a wide range of biological activities. These include antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others. Its inhibitory effect on DNA topoisomerases can lead to the disruption of DNA replication and transcription, inducing cell death in cancer cells .
Biochemical Analysis
Biochemical Properties
Benzoxazole, 2-(4-methylphenyl)-, plays a crucial role in biochemical reactions by interacting with a variety of enzymes and proteins. It has been shown to inhibit DNA topoisomerases, which are essential enzymes involved in DNA replication and transcription . Additionally, Benzoxazole, 2-(4-methylphenyl)-, interacts with protein kinases and histone deacetylases, influencing cell signaling pathways and gene expression . These interactions highlight the compound’s potential as a therapeutic agent in treating cancer and other diseases.
Cellular Effects
The effects of Benzoxazole, 2-(4-methylphenyl)-, on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by modulating cell signaling pathways and altering gene expression . Furthermore, Benzoxazole, 2-(4-methylphenyl)-, affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and increased cell death . These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, Benzoxazole, 2-(4-methylphenyl)-, exerts its effects through several mechanisms. It binds to DNA topoisomerases, inhibiting their activity and preventing DNA replication . Additionally, the compound interacts with protein kinases, leading to the inhibition of cell signaling pathways that promote cell growth and survival . Benzoxazole, 2-(4-methylphenyl)-, also modulates gene expression by inhibiting histone deacetylases, resulting in altered chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzoxazole, 2-(4-methylphenyl)-, have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products have been observed, which may influence its long-term effects on cells . Studies have indicated that prolonged exposure to Benzoxazole, 2-(4-methylphenyl)-, can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Benzoxazole, 2-(4-methylphenyl)-, vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Benzoxazole, 2-(4-methylphenyl)-, is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to inhibit key metabolic enzymes, leading to altered metabolic profiles in cells . These interactions suggest that Benzoxazole, 2-(4-methylphenyl)-, can influence cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of Benzoxazole, 2-(4-methylphenyl)-, within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments . Studies have shown that Benzoxazole, 2-(4-methylphenyl)-, accumulates in the nucleus, where it exerts its effects on DNA and chromatin .
Subcellular Localization
Benzoxazole, 2-(4-methylphenyl)-, is primarily localized in the nucleus, where it interacts with DNA and chromatin . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is critical for its activity, as it allows Benzoxazole, 2-(4-methylphenyl)-, to modulate gene expression and cell signaling pathways effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole, 2-(4-methylphenyl)- typically involves the reaction of 2-aminophenol with 4-methylbenzaldehyde. This reaction is often carried out in the presence of a catalyst such as acetic acid or a metal catalyst under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often utilize advanced catalytic systems, including nanocatalysts and ionic liquid catalysts, to enhance yield and selectivity. For instance, a magnetic solid acid nanocatalyst has been employed to achieve high yields of benzoxazole derivatives under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(p-tolyl)benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .
Scientific Research Applications
2-(p-tolyl)benzoxazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of dyes, optical brighteners, and other industrial chemicals.
Comparison with Similar Compounds
Benzoxazole: The parent compound without the 4-methylphenyl group.
2-Phenylbenzoxazole: A similar compound with a phenyl group instead of a 4-methylphenyl group.
2-(4-Chlorophenyl)benzoxazole: A derivative with a 4-chlorophenyl group.
Comparison: 2-(p-tolyl)benzoxazole is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to benzoxazole and 2-phenylbenzoxazole, the 4-methylphenyl group may enhance its lipophilicity and interaction with biological targets, potentially leading to improved pharmacological properties .
Properties
IUPAC Name |
2-(4-methylphenyl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMZWCTVPHAOJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052575 | |
Record name | 2-(4-Methylphenyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835-71-2 | |
Record name | 2-(4-Methylphenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=835-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-p-Tolylbenzoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2-(4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(4-Methylphenyl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-p-tolylbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-P-TOLYLBENZOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1I691076X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using atmospheric air as an oxidant in the synthesis of 2-(4-Methylphenyl)benzoxazole?
A1: Utilizing atmospheric air as the sole oxidant in the synthesis of 2-(4-Methylphenyl)benzoxazole offers significant advantages in terms of sustainability and cost-effectiveness. Traditional methods often rely on stoichiometric amounts of organic or metal oxidants, which can be expensive, toxic, and generate undesirable waste products []. By employing air, the process becomes more environmentally friendly and economically viable for large-scale applications. The research by Hachiya et al. demonstrated the effectiveness of this approach, showcasing the potential of oxidative nickel-air catalysis in C-H arylation reactions [].
Q2: How does the structure of the nitrogen-containing ligand influence the efficiency of 2-(4-Methylphenyl)benzoxazole synthesis?
A2: The choice of nitrogen-containing ligand significantly impacts the catalytic activity and yield of 2-(4-Methylphenyl)benzoxazole synthesis. Hachiya et al. observed that 2,2’-bipyridine (bpy) proved superior to other ligands such as 1,10-phenanthroline (phen), 2,9-dimethylphenanthroline (dmphen), 4,4’di(tert-butyl)-2,2’-bipyridine (dtbpy), and N,N,N’,N’-tetramethylethylenediamine (TMEDA) []. This suggests that the specific coordination environment around the nickel catalyst, dictated by the ligand structure, plays a crucial role in facilitating the desired coupling reaction.
Q3: Can 2-p-Tolylbenzoxazole derivatives exhibit exciplex behavior?
A3: Yes, research indicates that 2-p-Tolylbenzoxazole derivatives can exhibit exciplex behavior, particularly when incorporating electron-donating groups within their structure []. These compounds demonstrate characteristics typical of excited-state charge transfer complexes, such as red-shifted, broad, and structureless emission bands in solvents of low to medium polarity []. This behavior has implications for potential applications in fluorescent sensing and optoelectronic devices.
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